molecular formula C17H11N3O2S B12734681 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- CAS No. 83796-52-5

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl-

Cat. No.: B12734681
CAS No.: 83796-52-5
M. Wt: 321.4 g/mol
InChI Key: MUDBDPYENCLKRP-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- is a heterocyclic compound that combines the structural features of imidazole, thiadiazole, and benzodioxole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzothiazole with aldehydes and thiourea under acidic conditions can yield the desired thiadiazole ring . The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(2,1-b)benzothiazole: Shares the imidazole and benzothiazole moieties but lacks the thiadiazole ring.

    Pyrimido(4,3-b)-1,3,5-thiadiazine: Contains a thiadiazine ring instead of the thiadiazole ring.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety but different heterocyclic structures.

Uniqueness

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- is unique due to its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties

Properties

CAS No.

83796-52-5

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N3O2S/c1-2-4-11(5-3-1)13-9-20-17(18-13)23-16(19-20)12-6-7-14-15(8-12)22-10-21-14/h1-9H,10H2

InChI Key

MUDBDPYENCLKRP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=C(N=C4S3)C5=CC=CC=C5

Origin of Product

United States

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